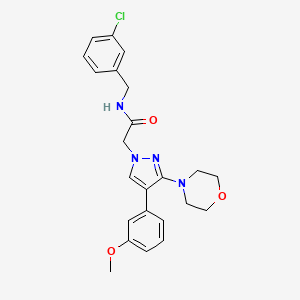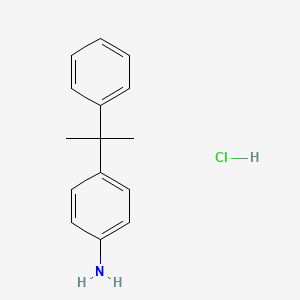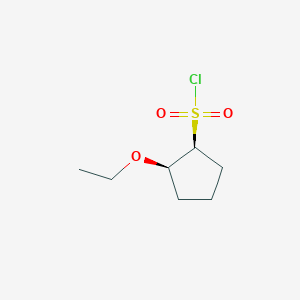
(1S,2R)-2-Ethoxycyclopentane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1S,2R)-2-Ethoxycyclopentane-1-sulfonyl chloride” is a compound that contains a cyclopentane ring, which is a five-membered cyclic structure. The (1S,2R) notation indicates the stereochemistry of the compound, meaning the spatial arrangement of the atoms. The “1-sulfonyl chloride” part suggests the presence of a sulfonyl chloride functional group (-SO2Cl) at the 1st position of the cyclopentane ring. The “2-ethoxy” part indicates an ethoxy group (-OCH2CH3) at the 2nd position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the cyclopentane ring, with the sulfonyl chloride and ethoxy groups attached at the 1st and 2nd positions, respectively. The (1S,2R) notation indicates the configuration of these groups in three-dimensional space .Chemical Reactions Analysis
The sulfonyl chloride group is typically quite reactive, due to the good leaving group (-Cl). It can undergo nucleophilic substitution reactions with various nucleophiles. The ethoxy group is generally less reactive, but could potentially participate in reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and stereochemistry. For example, the presence of the polar sulfonyl chloride and ethoxy groups could impact its solubility in different solvents .Aplicaciones Científicas De Investigación
Synthesis and Crystal Structure
- Crystallography : Sulfonyl chlorides are key in synthesizing compounds with chiral centers, useful in crystallography studies (Liu, Zhang, Hu, & Shen, 2014).
Solid-Phase Organic Synthesis
- Drug Development : Polymer-supported sulfonyl chloride plays a significant role in the solid-phase synthesis of heterocyclic compounds, critical in drug discovery and development (Holte, Thijs, & Zwanenburg, 1998).
Fluorescent Sensor Development
- Metal Ions Detection : Fluorescent sensors utilizing sulfonyl chloride derivatives are developed for detecting metallic ions like antimony and thallium, highlighting their utility in environmental monitoring and safety applications (Qureshi et al., 2019).
Carbonic Anhydrase Inhibitors
- Ophthalmology : Derivatives of sulfonyl chlorides, particularly perfluoroalkyl/aryl-substituted derivatives, have been investigated for their potential as intraocular pressure-lowering agents in treating glaucoma (Scozzafava et al., 2000).
Synthetic Organic Chemistry
- Reagent Development : Sulfonyl chlorides are instrumental in creating various organic compounds, including hydroxyalkanesulfonyl chlorides, showcasing their versatility in synthetic organic chemistry (King et al., 1987).
Application in Antiviral Research
- Anti-HIV Activity : Compounds with a sulfonyl chloride moiety have shown potential in anti-HIV research, illustrating their importance in developing new pharmaceuticals (Artico et al., 1996).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(1S,2R)-2-ethoxycyclopentane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO3S/c1-2-11-6-4-3-5-7(6)12(8,9)10/h6-7H,2-5H2,1H3/t6-,7+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBYFMCLFLFISF-RQJHMYQMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCCC1S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@@H]1CCC[C@@H]1S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

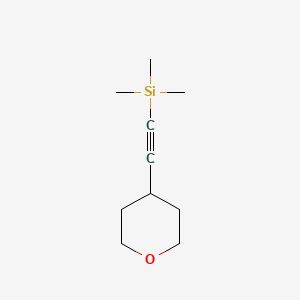
![N-mesityl-2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)
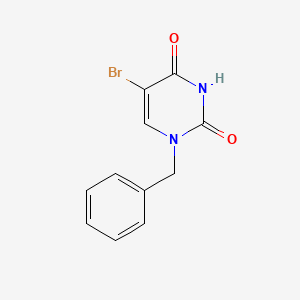
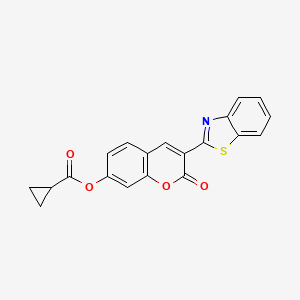
![Diethyl 2-[1-[(ethoxycarbonyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]malonate](/img/structure/B2403513.png)
![9-(4-Methoxyphenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B2403515.png)
![N-(cyanomethyl)-2-({2,3'-difluoro-[1,1'-biphenyl]-4-yl}amino)acetamide](/img/structure/B2403516.png)
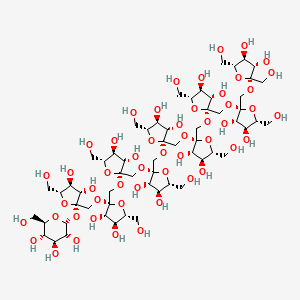
![4-[(3-Ethyl-1,2-oxazol-5-yl)methyl]piperazine-1-sulfonyl fluoride](/img/structure/B2403519.png)
![7-(2,5-Dimethoxyphenyl)-3-{[(3-methylphenyl)amino]carbonyl}-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2403521.png)

